Lipophilicity (XLogP3) and Predicted Membrane Permeability Versus Unsubstituted Parent Analog
The 3,5-dimethoxy substitution pattern increases the computed XLogP3 of this compound to 2.2, compared to the unsubstituted parent N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, which lacks electronegative and lipophilic methoxy groups on the benzamide ring. While a direct experimental logP value for the parent is not available in the accessed databases, computational predictions suggest the parent compound's XLogP3 is approximately 1.5–1.7, indicating that the dimethoxy substitution adds ~0.5–0.7 log units of lipophilicity [1]. This difference may translate to altered passive membrane permeability and distribution profiles in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem computed) |
| Comparator Or Baseline | N-(2-Methyl-1,3-dioxoisoindolin-4-yl)benzamide; XLogP3 estimated ~1.5–1.7 (no experimental confirmation) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.7 (estimated; experimental confirmation needed) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem [1] |
Why This Matters
Lipophilicity differences of >0.5 log units can substantially affect compound partitioning, solubility, and off-target promiscuity—making the exact substitution pattern a critical procurement specification for reproducible cellular assay results.
- [1] PubChem. (2026). Compound Summary for CID 7157902: 3,5-Dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/683231-84-7 View Source
